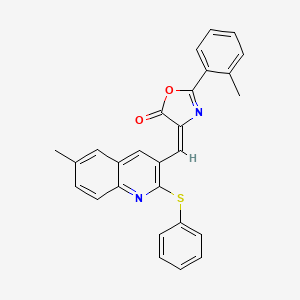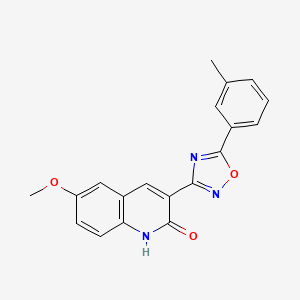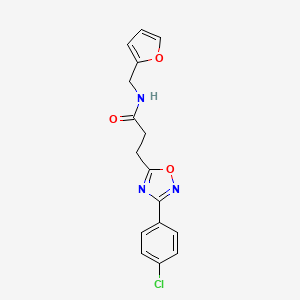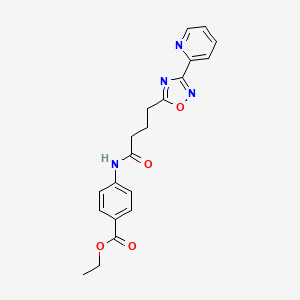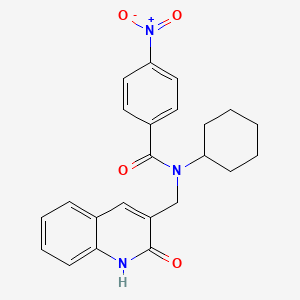
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide, also known as CQMA, is a novel compound with potential applications in scientific research. CQMA belongs to the class of quinoline derivatives and has been synthesized using a simple and efficient method.
Mechanism of Action
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide's mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound also activates the mitochondrial pathway, leading to the release of cytochrome c and caspase activation, ultimately resulting in apoptosis.
Biochemical and Physiological Effects:
This compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. This compound also inhibits cancer cell migration and invasion, which are crucial steps in cancer metastasis. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide's simple and efficient synthesis method makes it an attractive compound for lab experiments. Its potent anticancer activity and potential applications in cancer research make it a promising candidate for further studies. However, this compound's limited solubility in water and low bioavailability are some of the limitations that need to be addressed in future research.
Future Directions
Future research on N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide should focus on addressing its limitations, such as low solubility and bioavailability, to enhance its therapeutic potential. Further studies are also needed to investigate this compound's mechanism of action in more detail and its potential applications in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, the development of this compound-based drug delivery systems could enhance its efficacy and reduce its toxicity.
Synthesis Methods
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide is synthesized using a simple one-pot reaction method. The synthesis involves the reaction between 2-hydroxy-3-(chloromethyl)quinoline and cyclohexylamine in the presence of 4-nitrobenzoyl chloride. The reaction proceeds under mild conditions and yields this compound in high purity and yield.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)-4-nitrobenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
properties
IUPAC Name |
N-cyclohexyl-4-nitro-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c27-22-18(14-17-6-4-5-9-21(17)24-22)15-25(19-7-2-1-3-8-19)23(28)16-10-12-20(13-11-16)26(29)30/h4-6,9-14,19H,1-3,7-8,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZGSZIEPVHVMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

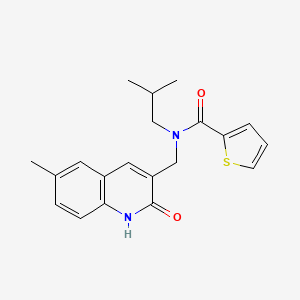
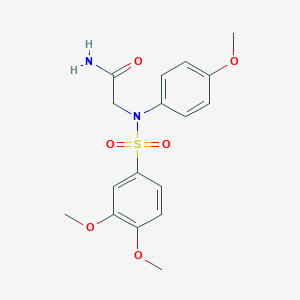
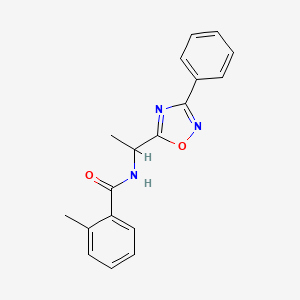
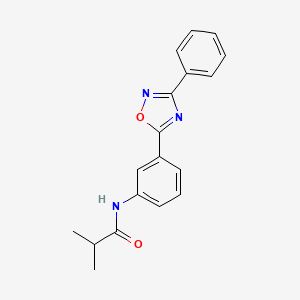
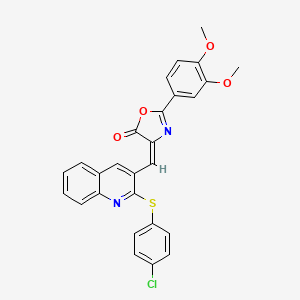

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
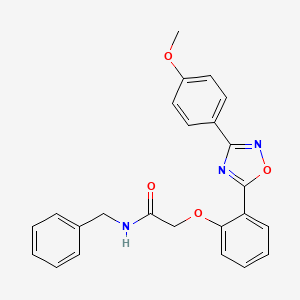
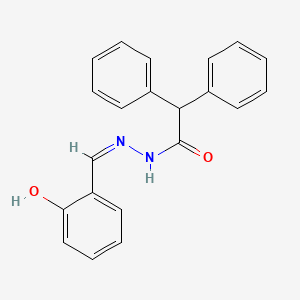
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(p-tolyloxy)acetamide](/img/structure/B7700918.png)
